molecular formula C20H20ClNO4 B2781955 5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879047-95-7

5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2781955
CAS RN: 879047-95-7
M. Wt: 373.83
InChI Key: QHNKTZYNWKPFOP-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in many natural substances and drugs .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of such a compound would depend on its specific structure. Indoles, for example, are known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology as they possess anticancer properties . They could be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.

Antioxidant Activity

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are similar to the compound , were synthesized and their antioxidant activity was screened . Some of these compounds were identified as potent antioxidants .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. Many indole derivatives are biologically active .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such a compound would depend on its properties and potential applications. If it has biological activity, it might be studied as a potential drug .

properties

IUPAC Name

5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-5-3-4-6-18(13)26-10-9-22-17-8-7-15(21)11-16(17)20(25,19(22)24)12-14(2)23/h3-8,11,25H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNKTZYNWKPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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